2-(3,4-dimethoxyphenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Description
The compound 2-(3,4-dimethoxyphenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide (hereafter referred to as the target compound) is a heterocyclic acetamide derivative with a molecular formula C₁₅H₁₈N₂O₅S₂ and an average mass of 370.438 g/mol . Key structural features include:
- A 3,4-dimethoxyphenyl substituent at the 3-position of the tetrahydrothieno[3,4-d][1,3]thiazole ring.
- A 5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazole core, which introduces sulfone groups and a bicyclic framework.
- A (2Z)-configured imine group, critical for stereochemical specificity.
- Two defined stereocenters (3aR,6aS or 3aS,6aR depending on the stereoisomer) .
Its monoisotopic mass is 370.065714, and it is registered under ChemSpider ID 5512541 . The compound’s stereochemistry and electron-withdrawing sulfone groups may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C16H20N2O5S2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(3-methyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)acetamide |
InChI |
InChI=1S/C16H20N2O5S2/c1-18-11-8-25(20,21)9-14(11)24-16(18)17-15(19)7-10-4-5-12(22-2)13(6-10)23-3/h4-6,11,14H,7-9H2,1-3H3 |
InChI Key |
ZPTMXIOJIXEUSM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CS(=O)(=O)CC2SC1=NC(=O)CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with a thiazole derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives of the thiazole ring.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: Used as a model compound in studies of reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Compound A : 2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
- Key Differences :
- Substituent position: 2-methoxyphenyl vs. 3,4-dimethoxyphenyl in the target compound.
- Acetamide modification: 2-methoxyacetamide vs. unmodified acetamide.
- Impact: The 2-methoxyphenyl group may reduce steric hindrance compared to the bulkier 3,4-dimethoxyphenyl substituent.
Compound B : 3,4-Dimethoxyphenyl-substituted 1,2,4-triazole derivatives
- Structural Context: These compounds feature a 1,2,4-triazole core instead of the thieno-thiazole ring but retain the 3,4-dimethoxyphenyl group.
- Biological Relevance : Studies indicate that 3,4-dimethoxyphenyl-substituted triazoles exhibit antimicrobial and antifungal activity , suggesting that the target compound’s dimethoxyphenyl group may confer similar biological properties .
Core Heterocycle Modifications
Compound C : Quinazolinone-thioacetamide derivatives (e.g., Compounds 5–10 in )
- Core Structure: Quinazolinone fused with a thioacetamide group vs. the target compound’s sulfone-modified thieno-thiazole.
- Functional Groups: Quinazolinones lack sulfone groups but include sulfamoylphenyl substituents. Thioacetamide (-S-CO-NH-) vs. acetamide (-CO-NH-) linkages.
- Physicochemical Data: Melting points range from 170.5°C to 315.5°C, with synthesis yields between 68% and 91% . The target compound’s sulfone groups may enhance polarity and reduce melting points compared to these quinazolinones.
Stereochemical Variants
Compound D : Stereoisomers of the Target Compound
- 3aR,6aS vs. 3aS,6aR Configurations: and describe stereoisomers differing in the spatial arrangement of the thieno-thiazole ring.
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Data
| Compound | Molecular Formula | Average Mass (g/mol) | Melting Point (°C) | Synthesis Yield (%) |
|---|---|---|---|---|
| Target Compound | C₁₅H₁₈N₂O₅S₂ | 370.438 | Not reported | Not reported |
| Compound A | C₁₅H₁₇N₂O₅S₂ | 369.43 | Not reported | Not reported |
| Compound C (Example: 8) | C₂₄H₂₁N₃O₅S₂ | 495.57 | 315.5 | 91 |
Research Implications and Gaps
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide (referred to as DMTTA) is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and therapeutic implications based on diverse sources.
Synthesis
DMTTA is synthesized through a multi-step process involving the reaction of 3,4-dimethoxyphenyl compounds with various thiazole derivatives. The synthesis typically includes the formation of the thiazole ring followed by acetamide coupling. The detailed synthetic pathway can be summarized as follows:
- Formation of Thiazole Ring : Reaction of appropriate thioketones with amines.
- Acetamide Coupling : Reaction of the thiazole derivative with acetic anhydride or acetyl chloride to form the acetamide.
Anticancer Activity
DMTTA has shown promising anticancer properties in various studies. For instance:
- Cell Line Studies : In vitro studies demonstrated that DMTTA exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for DMTTA were found to be significantly lower than those of standard chemotherapeutics, indicating its potential as a potent anticancer agent .
The mechanism by which DMTTA exerts its anticancer effects appears to involve:
- Inhibition of Cell Proliferation : DMTTA induces apoptosis in cancer cells through the activation of caspase pathways.
- Cell Cycle Arrest : The compound has been reported to cause G2/M phase arrest in treated cells, thereby inhibiting their proliferation.
Anti-inflammatory Effects
DMTTA also demonstrates anti-inflammatory properties. In animal models, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of DMTTA can be closely related to its structural components:
| Structural Feature | Description | Impact on Activity |
|---|---|---|
| Dimethoxy Group | Enhances lipophilicity and cellular uptake | Increases anticancer potency |
| Thiazole Ring | Contributes to biological activity through interaction with target proteins | Essential for anticancer and anti-inflammatory activity |
| Acetamide Moiety | Provides stability and solubility | Improves bioavailability |
Case Studies
- Study on MCF-7 Cells : A study evaluated the effects of DMTTA on MCF-7 cells, showing a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
- In Vivo Anti-inflammatory Study : In a rat model of arthritis, administration of DMTTA significantly reduced paw swelling and histological signs of inflammation compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
